p-Terphenyl, 4-chloro-

説明

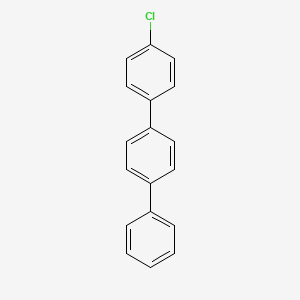

p-Terphenyl, 4-chloro-: is an aromatic compound consisting of a central benzene ring substituted with two phenyl groups and a chlorine atom at the para position. Its molecular formula is C18H13Cl . This compound is part of the larger family of terphenyls, which are known for their structural diversity and biological activity .

準備方法

Synthetic Routes and Reaction Conditions:

Suzuki Coupling Reaction: One common method for synthesizing p-Terphenyl, 4-chloro- involves the Suzuki coupling reaction.

Direct Chlorination: Another method involves the direct chlorination of p-terphenyl using chlorine gas in the presence of a catalyst such as iron(III) chloride.

Industrial Production Methods: Industrial production of p-Terphenyl, 4-chloro- often employs the Suzuki coupling reaction due to its high yield and selectivity. The reaction is typically carried out in large-scale reactors with continuous monitoring of reaction parameters to ensure consistent product quality .

化学反応の分析

Types of Reactions:

Substitution Reactions: p-Terphenyl, 4-chloro- can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.

Oxidation Reactions: The compound can be oxidized to form quinone derivatives, which are important intermediates in various chemical processes.

Reduction Reactions: Reduction of p-Terphenyl, 4-chloro- can lead to the formation of hydrocarbon derivatives by removing the chlorine atom.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiol compounds in polar solvents like ethanol or water.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products:

Substitution Products: Hydroxyterphenyl, aminoterphenyl, and thioterphenyl derivatives.

Oxidation Products: Quinone derivatives.

Reduction Products: Dechlorinated terphenyls.

科学的研究の応用

Pharmaceutical Applications

One of the significant areas where p-terphenyl, 4-chloro- is utilized is in the development of pharmaceutical compounds. Its structure allows it to serve as a scaffold for designing inhibitors targeting various biological pathways.

- PD-L1/PD-1 Inhibitors : Recent studies have highlighted the use of terphenyl-based compounds, including p-terphenyl, 4-chloro-, as potent inhibitors of the PD-L1/PD-1 interaction, which plays a crucial role in immune evasion by tumors. The incorporation of chlorine at specific positions enhances binding affinity and selectivity towards PD-L1. For instance, one study reported an IC50 value of approximately 500 nM for a derivative containing chlorine at the C-2' position, demonstrating its potential in cancer immunotherapy .

- Synthetic Approaches : The synthesis of chloro-substituted terphenyls has been explored extensively, with over 250 FDA-approved chlorine-containing drugs on the market. These compounds often exhibit enhanced pharmacological properties, making them valuable in drug development .

Materials Science Applications

p-Terphenyl, 4-chloro- is also significant in materials science, particularly in the development of advanced materials with specific optical and electronic properties.

- Optoelectronic Devices : Research has shown that terphenyl-based compounds can be used in optoelectronic applications due to their nonlinear optical properties. A study investigated the crystal structure and spectroscopic analysis of terphenyl derivatives, revealing their applicability in light-emitting diodes (LEDs) and laser technologies .

- Anion Exchange Membranes : The compound has been incorporated into the formulation of anion exchange membranes (AEMs) for fuel cells. Poly(p-terphenyl isatin), which includes p-terphenyl, 4-chloro-, was modified to enhance ionic conductivity and stability. These membranes demonstrated improved performance in anion exchange membrane fuel cells (AEMFCs), highlighting their potential for energy applications .

Table 1: Inhibitory Activities of Terphenyl Derivatives

| Compound | IC50 (nM) | Target |

|---|---|---|

| p-Terphenyl, 4-chloro- | 500 | PD-L1 |

| m-Terphenyl Derivative | 3.89 | PD-L1 |

| BMS-1166 | 1.40 | PD-L1 |

Table 2: Properties of Anion Exchange Membranes

| Membrane Type | Ionic Conductivity (mS/cm) | Stability (hours) | Remarks |

|---|---|---|---|

| PTI-N-100 | 120 | >100 | High performance |

| PTI-N-60 | 95 | 80 | Moderate performance |

| PTI-N-20 | 70 | 50 | Lower performance |

Case Studies

- Cancer Immunotherapy : A study focused on the design and synthesis of terphenyl-based PD-L1 inhibitors demonstrated that introducing halogen substituents significantly improved binding affinity and antitumor efficacy. The structural optimization led to compounds with IC50 values lower than previously reported inhibitors, showcasing their potential as therapeutic agents against cancer .

- Fuel Cell Technology : Research on poly(p-terphenyl isatin) membranes revealed their superior ionic conductivity and mechanical stability compared to traditional AEMs. These membranes were tested under operational conditions typical for AEMFCs and showed promising results, indicating their viability for commercial applications in clean energy technologies .

作用機序

The mechanism of action of p-Terphenyl, 4-chloro- varies depending on its application:

類似化合物との比較

p-Terphenyl: The parent compound without the chlorine substitution.

4-Bromo-p-terphenyl: Similar structure with a bromine atom instead of chlorine.

4-Methyl-p-terphenyl: Similar structure with a methyl group instead of chlorine.

Uniqueness:

Chlorine Substitution: The presence of the chlorine atom in p-Terphenyl, 4-chloro- enhances its reactivity in substitution reactions compared to the parent compound.

Electronic Properties: The chlorine atom affects the electronic properties of the compound, making it suitable for specific applications in material science and photochemistry.

生物活性

p-Terphenyl, 4-chloro- (CAS Number: 1762-83-0) is an aromatic compound characterized by a central benzene ring with two phenyl groups and a chlorine substituent at the para position. Its unique structure contributes to a variety of biological activities, including antimicrobial and anticancer effects. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and providing data tables for clarity.

Chemical Structure and Properties

- Molecular Formula : C18H13Cl

- Molecular Weight : 284.75 g/mol

- Structural Characteristics : The presence of the chlorine atom enhances the reactivity of p-Terphenyl, 4-chloro-, making it suitable for various chemical reactions, including nucleophilic substitutions and photochemical applications.

Antimicrobial Activity

Research indicates that p-Terphenyl, 4-chloro- exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

- Table 1: Antimicrobial Efficacy of p-Terphenyl, 4-chloro-

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

Cytotoxicity and Anticancer Properties

The compound has been investigated for its cytotoxic effects on various cancer cell lines. Studies reveal that p-Terphenyl, 4-chloro- can induce apoptosis in cancer cells, potentially making it a candidate for anticancer drug development.

- Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

The biological activity of p-Terphenyl, 4-chloro- is attributed to its ability to interact with cellular membranes and proteins. This interaction disrupts cellular processes, leading to cell death in microbial and cancer cells. The mechanism involves:

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells.

- Membrane Disruption : It alters membrane integrity, affecting cell viability.

Case Studies

-

Antimicrobial Study :

A comprehensive study evaluated the antimicrobial activity of several p-terphenyl derivatives, including p-Terphenyl, 4-chloro-. Results indicated a strong correlation between chlorine substitution and increased antimicrobial efficacy against Gram-positive bacteria . -

Cancer Research :

In vitro studies conducted on HeLa cells demonstrated that treatment with p-Terphenyl, 4-chloro- resulted in significant apoptosis as evidenced by flow cytometry analysis. The study concluded that this compound could serve as a lead structure for novel anticancer agents .

Safety and Toxicology

While p-Terphenyl, 4-chloro- shows promising biological activities, safety data indicate potential toxicity upon prolonged exposure. It is classified as harmful if swallowed and may cause damage to organs through repeated exposure .

特性

IUPAC Name |

1-chloro-4-(4-phenylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl/c19-18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRLWSKBKUFWID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20347484 | |

| Record name | 1,1':4',1''-Terphenyl, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1762-83-0 | |

| Record name | 1,1':4',1''-Terphenyl, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。